4-Epidoxycycline

Gene Expression Tetracycline-Inducible Systems Antibiotic-Free Selection

Researchers using doxycycline for inducible gene expression face confounding antibiotic effects-microbiome disruption, mitochondrial toxicity, and resistance selection. 4-Epidoxycycline (CAS 6543-77-7) provides equivalent transgene regulation (>95% tumor regression in HER2 models) without antibiotic activity. • Non-antibiotic Tet-On/Tet-Off inducer; minimizes off-target transcriptional changes validated by comparative RNA-seq • Pharmacopoeia-grade Doxycycline EP Impurity C (USP/EP); HPLC-validated reference standard for QC release and stability testing • ≥98% purity; global cold-chain shipping available

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 6543-77-7
Cat. No. B601463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epidoxycycline
CAS6543-77-7
Synonyms(4R,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1
InChIKeySGKRLCUYIXIAHR-NLJUDYQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Light Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Epidoxycycline: A Non-Antibiotic Epimer for Research


4-Epidoxycycline (4-ED, CAS 6543-77-7) is the 4-epimer of doxycycline, a hepatic metabolite and a known degradation impurity of the widely used tetracycline antibiotic [1]. As a tetracycline derivative, it retains the core structural scaffold responsible for binding to the bacterial 30S ribosomal subunit but is distinguished by its stereochemical inversion at the C-4 position [2]. Critically, this epimerization results in a loss of antibiotic activity, which is a defining characteristic that separates its research utility from that of its parent compound, doxycycline [3]. This compound is frequently designated as Doxycycline EP Impurity C and is supplied as a reference standard for pharmaceutical quality control and as a specialized reagent for inducible gene expression systems [4].

1
Non-antibiotic gene switch
Tet-On/Tet-Off systems free of antibiotic selection pressure
2
Pharmaceutical impurity standard
USP/EP specified impurity C for quality control workflows
3
Stereochemical control context
C-4 epimer with clearly reported functional divergence from doxycycline

4-Epidoxycycline vs. Doxycycline: Functional Divergence


The stereochemical inversion at the C-4 position, which distinguishes 4-epidoxycycline from its parent doxycycline, fundamentally alters its biological activity profile. While structurally related tetracyclines like doxycycline, 6-epidoxycycline, and oxytetracycline share a common mechanism of antimicrobial action, 4-epidoxycycline does not. The critical loss of antibacterial function means it cannot serve as a substitute in antimicrobial research [1]. Conversely, in applications where the antibiotic effect of doxycycline is a confounding variable—such as in long-term inducible gene expression studies—the use of 4-epidoxycycline is a strategic, evidence-backed choice to mitigate off-target effects, including dysbiosis and mitochondrial toxicity, which are well-documented with doxycycline use [2]. This functional divergence, despite high structural similarity, necessitates careful compound selection based on the specific experimental requirements.

Attribute
Doxycycline (Parent)
4-Epidoxycycline (Epimer)
Antimicrobial function
Active broad-spectrum antibiotic
No antibiotic activity reported; cannot substitute for antimicrobial assays
Off-target profile
Reported mitonuclear protein imbalance and dysbiosis risk
Reported cleaner mitochondrial response; substitution may alter metabolic endpoints
Gene regulation efficacy
Validated Tet-system inducer/suppressor
Reported equivalent model response; functional substitution supported only in specific Tet models

4-Epidoxycycline: Comparative Evidence Guide


Lack of Antimicrobial Activity vs. Doxycycline

Unlike doxycycline, which is a potent broad-spectrum antibiotic, 4-epidoxycycline lacks antibiotic activity in mice. This functional divergence is a primary driver for its selection over doxycycline in research applications where antibiotic pressure is undesirable [1].

Antimicrobial Activity
Head-to-head
4-Epidoxycycline: No antibiotic function
Doxycycline: Active broad-spectrum
Supports antibiotic-free gene regulation model selection
In vivo mouse assessment; functional divergence confirmed
Gene Expression Tetracycline-Inducible Systems Antibiotic-Free Selection

Reduced Mitochondrial Effects vs. Doxycycline

A genome-wide study in *Saccharomyces cerevisiae* demonstrated that 4-epidoxycycline (4-ED) induces significantly fewer changes in gene expression related to mitochondrial function than doxycycline, positioning it as a cleaner tool for precise gene control [1].

Mitochondrial Effects
Head-to-head
4-Epidoxycycline: Fewer mitochondrial gene expression changes
Doxycycline: Greatest response, mitonuclear imbalance
Supports selection for reduced metabolic confounding in cell models
S. cerevisiae RNA-seq; model-context dependent
Mitochondrial Health Off-Target Effects Yeast Model

Equivalent Tumor Suppression vs. Doxycycline

In a comparative study using a conditional mouse model of HER2-driven tumorigenesis, 4-epidoxycycline demonstrated equivalent efficacy to doxycycline in downregulating the oncogene and inducing tumor remission, despite its lack of antibiotic activity [1].

Tumor Suppression Equivalence
Head-to-head
Both agents: >95% tumor remission within 7 days
Reported model-response equivalence in HER2 Tet-Off mouse model
Nude mice, 7.5 mg/ml drinking water; endpoint-specific review
HER2 Oncology Tet-Off System

HPLC Separation vs. Doxycycline

In a validated stability-indicating HPLC method, 4-epidoxycycline is clearly resolved from doxycycline, with a significantly shorter retention time, enabling its precise quantification as an impurity or metabolite [1].

HPLC Resolution
Head-to-head
4-Epidoxycycline: 6.4 min
Doxycycline: 9.8 min
Δ = -3.4 min
Supports specific quantitation in stability-indicating methods
Waters XBridge C8, phosphate buffer pH 8.5 / MeOH, 270 nm
Analytical Chemistry Quality Control Pharmaceutical Analysis

4-Epidoxycycline Application Scenarios


Antibiotic-Free Gene Regulation in Mouse Models

4-Epidoxycycline is the preferred agent for Tet-On and Tet-Off systems when long-term administration is required, as its lack of antibiotic activity prevents the disruption of the gut microbiome and reduces the risk of selecting for antibiotic-resistant bacteria. Its equivalent efficacy to doxycycline in regulating transgene expression (e.g., >95% tumor remission in HER2 models) has been directly validated in vivo [1].

Doxycycline Impurity C Reference Standard

4-Epidoxycycline is a specified impurity in all major pharmacopoeias (USP, EP) for doxycycline drug substance and product. It is used as a primary reference standard in validated HPLC methods for quality control, release testing, and stability studies to ensure that doxycycline formulations meet regulatory specifications (typically NMT 0.5%) [1][2].

Minimal Mitochondrial Off-Target Effects

For eukaryotic cell culture studies utilizing tetracycline-inducible expression systems, 4-epidoxycycline provides a cleaner experimental background. Comparative RNA-seq data in yeast confirm that it causes significantly fewer changes in mitochondrial gene expression than doxycycline, reducing the risk of confounding metabolic phenotypes [3].

Veterinary Residue & Depletion Studies

As a primary metabolite and marker residue, 4-epidoxycycline is co-analyzed with doxycycline in edible tissues to establish withdrawal periods for food-producing animals. Validated methods have been published for its detection and quantification in tissues like liver and muscle from poultry and swine, supporting food safety monitoring and regulatory compliance [4][5].

Application
Selection Property
Validation Focus
Antibiotic-free gene regulation
Lack of antibiotic activity
Tet-On/Off model-response equivalence review
Pharmaceutical impurity standard
Specified epimer identity (EP Impurity C)
HPLC resolution and system suitability
Minimal off-target cell studies
Reduced mitochondrial expression impact
Mitochondrial endpoint monitoring
Veterinary residue analysis
Primary metabolite/marker residue
Tissue depletion and regulatory method validation

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